molecular formula C14H26N2O2 B13707241 4-(1-Boc-3-azetidinyl)-1-methylpiperidine

4-(1-Boc-3-azetidinyl)-1-methylpiperidine

Cat. No.: B13707241
M. Wt: 254.37 g/mol
InChI Key: VOACPIBMIIQZAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 1-methylpiperidine with tert-butyl 3-azetidinecarboxylate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Types of Reactions:

    Oxidation: tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Chemistry: tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of new chemical entities and in the study of reaction mechanisms .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. It serves as a precursor for the development of drugs targeting various biological pathways .

Industry: The compound finds applications in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). It is also used in the development of agrochemicals and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound .

Comparison with Similar Compounds

  • tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate
  • tert-butyl 3-(1-ethylpiperidin-4-yl)azetidine-1-carboxylate
  • tert-butyl 3-(1-propylpiperidin-4-yl)azetidine-1-carboxylate

Comparison: While these compounds share a similar core structure, the variation in the alkyl group attached to the piperidine ring can lead to differences in their chemical properties and biological activities. tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets .

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)11-5-7-15(4)8-6-11/h11-12H,5-10H2,1-4H3

InChI Key

VOACPIBMIIQZAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCN(CC2)C

Origin of Product

United States

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